N-cyclohexyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
N-cyclohexyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and quinazoline intermediates, followed by their fusion and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the benzylthio group via nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Alcohols: Products of reduction reactions.
Substituted Derivatives: Products of substitution reactions.
Scientific Research Applications
N-cyclohexyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Quinazoline Derivatives: Compounds with the quinazoline core structure but varying functional groups.
Uniqueness
N-cyclohexyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide stands out due to its unique combination of substituents and the fusion of triazole and quinazoline rings
Properties
Molecular Formula |
C29H35N5O2S |
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Molecular Weight |
517.7 g/mol |
IUPAC Name |
N-cyclohexyl-4-(3-methylbutyl)-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C29H35N5O2S/c1-19(2)14-15-33-27(36)24-13-12-22(26(35)30-23-10-5-4-6-11-23)17-25(24)34-28(33)31-32-29(34)37-18-21-9-7-8-20(3)16-21/h7-9,12-13,16-17,19,23H,4-6,10-11,14-15,18H2,1-3H3,(H,30,35) |
InChI Key |
IMDIRKJTKDPBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCCC5)C(=O)N3CCC(C)C |
Origin of Product |
United States |
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